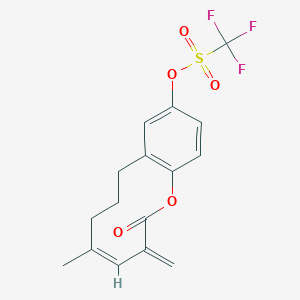![molecular formula C10H16O2 B14131560 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 90820-47-6](/img/structure/B14131560.png)
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.2328 g/mol This compound is known for its unique bicyclic structure, which includes an oxabicyclo[321]octane core
Vorbereitungsmethoden
The synthesis of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes. Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr₂ .
Analyse Chemischer Reaktionen
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include gold(I) catalysts, tempo oxoammonium tetrafluoroborate, and ZnBr₂ . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the tandem 1,3-acyloxy migration/Ferrier rearrangement can lead to the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes .
Wissenschaftliche Forschungsanwendungen
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications. It is used in the synthesis of various organic compounds and as a building block in organic chemistry . Its unique structure makes it valuable in the study of stereoselective synthesis and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share similar bicyclic structures but differ in their specific functional groups and chemical properties. The unique structure of this compound makes it particularly valuable in certain synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90820-47-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DBRCQDHKXZLHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(COC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)

![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)


![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)

![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)


